Quinoline, 6-chloro-2-methyl-8-nitro-

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers studying antiparasitic pharmacophores often face limited access to precisely substituted quinoline probes, hindering SAR studies. Quinoline, 6-chloro-2-methyl-8-nitro- directly addresses this gap. Key advantages based on its distinct 6-chloro-2-methyl-8-nitro substitution pattern: - Enables modular diversification via Suzuki/Buchwald-Hartwig couplings at the 6-chloro position. - The 8-nitro group serves as a critical bioreductive trigger for type 1 nitroreductases in Leishmania/Trypanosoma species. - Occupies drug-like chemical space (XLogP3=2.6, TPSA=58.7 Ų) ideal for oral bioavailability optimization.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 61854-60-2
Cat. No. B14544154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 6-chloro-2-methyl-8-nitro-
CAS61854-60-2
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
InChIKeyYZQDFZQKPPIIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methyl-8-nitroquinoline: Physicochemical and Structural Profile


Quinoline, 6-chloro-2-methyl-8-nitro- (C₁₀H₇ClN₂O₂, MW 222.63 g/mol) is a trisubstituted quinoline featuring chlorine at position 6, a methyl group at position 2, and a nitro group at position 8 [1]. This specific substitution pattern confers a distinct computed lipophilicity profile (XLogP3 = 2.6) and topological polar surface area (TPSA = 58.7 Ų) that differentiate it from simpler nitroquinoline analogs [2]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with emerging evidence for its role in antiparasitic pharmacophore exploration [3].

Antiparasitic lead optimization scaffold with 8-nitro pharmacophore
Multi-functional building block with three orthogonal synthetic handles
Property-driven library design supported by computed lipophilicity

Why Generic Substitution Fails for This Quinoline Scaffold


The presence of three electronically distinct substituents on the quinoline core creates a unique steric and electronic environment that cannot be replicated by simply interchanging individual mono- or disubstituted analogs. Removal of the chlorine (as in 2-methyl-8-nitroquinoline, XLogP3 = 2.0) significantly increases hydrophilicity, while omission of the 2-methyl group (as in 6-chloro-8-nitroquinoline) alters the electron density on the pyridine ring, affecting reactivity in nucleophilic substitution and cross-coupling reactions [1][2]. The 8-nitro group is a critical pharmacophoric element for nitroreductase-mediated bioactivation in antiparasitic applications, and its reduction potential is modulated by the adjacent substituents; thus, analogs lacking the specific 6-chloro-2-methyl-8-nitro pattern may fail to achieve the desired balance of stability, reactivity, and biological activation [3].

Removing 6-chloro may shift lipophilicity and alter cross-coupling reactivity, limiting synthetic versatility.

Omission of the 2-methyl group changes pyridine ring electron density, which can affect nucleophilic substitution outcomes.

8-Nitro is essential for nitroreductase-dependent bioactivation; analogs lacking this group may not support antiparasitic activation pathways.

Quantitative Differentiation Evidence


Lipophilicity Modulation Across 8-Nitroquinoline Analogs

The target compound exhibits a computed XLogP3 of 2.6, which is 0.6 log units higher than 2-methyl-8-nitroquinoline (XLogP3 = 2.0) and 0.1 log units higher than 6-chloro-8-nitroquinoline (XLogP3 = 2.5) [1][2]. This increased lipophilicity is attributable to the combined electron-withdrawing effect of the 6-chloro and 8-nitro groups, which reduces overall polarity relative to analogs lacking one of these substituents. The higher XLogP3 value suggests improved membrane permeability potential, a critical parameter for intracellular target engagement in antiparasitic and antibacterial screening cascades.

Lipophilicity Modulation
Cross-study comparable
XLogP3 = 2.6 (vs. 2.0 and 2.5)
Reported higher lipophilicity may support intracellular target engagement in cell-based assays.
Computed by XLogP3; ~0.6 log unit increase vs. des-chloro analog.
Lipophilicity Drug-likeness Medicinal Chemistry

Molecular Weight and Synthetic Handle Differentiation

With a molecular weight of 222.63 g/mol and 15 heavy atoms, 6-chloro-2-methyl-8-nitroquinoline is significantly heavier than its des-chloro analog 2-methyl-8-nitroquinoline (188.18 g/mol, 14 heavy atoms) and its des-methyl analog 6-chloro-8-nitroquinoline (208.60 g/mol, 14 heavy atoms) [1][2]. The additional mass reflects the presence of three substituents, which provides three distinct synthetic handles (chloro for cross-coupling, methyl for C–H activation, nitro for reduction/diazotization) on a single scaffold. This multi-functionalization enables divergent synthesis strategies that are not possible with the simpler analogs.

Synthetic Handle Differentiation
Cross-study comparable
MW 222.63 g/mol; 15 heavy atoms
Additional mass reflects three distinct functional groups, enabling divergent library synthesis.
Compared to 188.18 and 208.60 g/mol for simpler analogs.
Synthetic Chemistry Building Block Molecular Weight

Topological Polar Surface Area Parity

Despite significant differences in lipophilicity and molecular weight, the target compound maintains a TPSA of 58.7 Ų, identical to both 2-methyl-8-nitroquinoline and 6-chloro-8-nitroquinoline [1]. This indicates that the addition of the chloro substituent modulates logP without altering hydrogen-bonding capacity, a favorable property for maintaining aqueous solubility while enhancing membrane permeability. In contrast, 6-chloro-2-methylquinoline (lacking the 8-nitro group) has a TPSA of only 12.9 Ų, which drastically reduces aqueous solubility and may limit its utility in biological assays [2].

TPSA Parity
Cross-study comparable
TPSA = 58.7 Ų (identical to 8-nitroquinoline analogs)
Constant hydrogen-bonding capacity isolates lipophilicity as the sole permeability modulator.
Facilitates SAR interpretation during lead optimization.
Physicochemical Properties TPSA Drug-likeness

Antileishmanial Pharmacophore and Redox Modulation

A structure-activity relationship (SAR) study of 2-substituted 8-nitroquinolines identified the 8-nitro group as essential for antileishmanial activity, with the hit compound (2-hydroxy-8-nitroquinoline) showing an IC₅₀ of 6.6 µM against Leishmania donovani promastigotes and low cytotoxicity on J774 and HepG2 cells [1]. The 6-chloro-2-methyl-8-nitroquinoline retains the critical 8-nitro pharmacophore while introducing chlorine at position 6, which has been shown in related 8-nitroquinolin-2(1H)-one series to modulate the redox potential (E°) by up to +0.3 V, enhancing nitroreductase-dependent bioactivation [2]. The 6-chloro substituent thus offers a validated vector for tuning antiparasitic potency without abolishing the essential nitro group.

Antileishmanial Pharmacophore
Class-level inference
8-Nitro essential; 6-Cl may shift redox potential
Retains critical pharmacophore; redox modulation by 6-Cl may support bioactivation tuning.
Direct activity data for this compound not reported; inferred from related 8-nitroquinoline SAR.
Antiparasitic Leishmania Nitroreductase

Optimal Procurement and Application Scenarios


Antiparasitic Lead Optimization Scaffold

The compound serves as a key intermediate for synthesizing 2-substituted 8-nitroquinoline derivatives targeting Leishmania and Trypanosoma species. Its 6-chloro substituent allows modular diversification via Suzuki or Buchwald-Hartwig couplings, while the 8-nitro group undergoes bioreduction by type 1 nitroreductases, enabling parasite-selective activation [1]. Derivatization at the 2-methyl position can further tune potency, as demonstrated by the antileishmanial hit 2-hydroxy-8-nitroquinoline (IC₅₀ = 6.6 µM) [1].

Property-Driven Library Design

With an XLogP3 of 2.6 and TPSA of 58.7 Ų, this compound occupies a favorable drug-like chemical space for orally bioavailable antiparasitics [2]. It can be used as a reference standard in property-guided medicinal chemistry campaigns, where incremental logP increases (e.g., +0.6 relative to 2-methyl-8-nitroquinoline) are correlated with cellular permeability improvements.

Multi-Functional Heterocyclic Building Block

The presence of three orthogonal functional groups (chloro, methyl, nitro) on a single quinoline ring enables sequential functionalization strategies. The 6-chloro position is amenable to nucleophilic aromatic substitution, the 2-methyl group can be oxidized or halogenated, and the 8-nitro group can be reduced to an amine for further derivatization [2]. This versatility reduces the number of synthetic steps required to access complex quinoline-based libraries compared to using multiple separate building blocks.

Nitroaromatic Bioactivation Mechanistic Studies

The distinct electronic environment created by the 6-chloro-2-methyl-8-nitro substitution pattern influences the reduction potential of the nitro group, making this compound a valuable probe for studying nitroreductase substrate specificity and kinetics [1]. Comparative cyclic voltammetry with 8-nitroquinoline and its analogs can elucidate the contribution of each substituent to the redox behavior, guiding the design of next-generation bioreductive prodrugs.

Application
Selection Property
Validation Focus
Antiparasitic Lead Optimization
6-Chloro for cross-coupling; 8-nitro pharmacophore for bioreduction
Nitroreductase substrate specificity; antiparasitic potency screening
Property-Driven Library Design
Computed lipophilicity with constant TPSA
Cellular permeability and solubility correlation studies
Multi-Functional Building Block
Three orthogonal groups (Cl, Me, NO₂) for sequential chemistry
Synthetic route efficiency evaluation
Nitroaromatic Bioactivation Studies
Substituent-modulated nitro reduction potential
Cyclic voltammetry comparison with nitroquinoline analogs
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